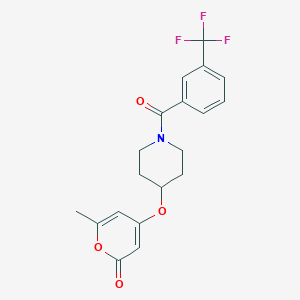
6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
6-methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a useful research compound. Its molecular formula is C19H18F3NO4 and its molecular weight is 381.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Methyl-4-((1-(3-(trifluoromethyl)benzoyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pyranone ring, a piperidine moiety, and a trifluoromethylbenzoyl group. Its molecular formula is C18H18F3N1O3, with a molecular weight of approximately 357.34 g/mol. The trifluoromethyl group enhances lipophilicity, potentially affecting its interaction with biological targets.
Research indicates that compounds similar to this compound may exert their effects through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer progression. For instance, benzoylpiperidine derivatives have demonstrated potent inhibition of monoacylglycerol lipase (MAGL) with IC50 values in the low micromolar range, suggesting potential anti-cancer activity .
- Modulation of Cell Signaling Pathways : The compound may influence key signaling pathways such as the PI3K/AKT pathway, which is crucial in regulating cell growth and survival. Inhibitors targeting this pathway have shown promise in cancer therapy .
Antitumor Effects
In vitro studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines. For example:
- Breast Cancer Cells : IC50 values ranged from 7.9 to 92 µM against different human breast cancer cell lines.
- Colorectal Cancer Cells : Similar inhibitory effects were noted, indicating broad-spectrum anti-cancer properties .
Anti-inflammatory Properties
Compounds related to this structure have also shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel diseases .
Case Studies
Several studies highlight the efficacy of compounds structurally related to this compound:
- Study on MAGL Inhibition :
-
Combination Therapy Studies :
- A combination of trametinib (a MEK inhibitor) and 4-methylumbelliferone (a hyaluronan synthesis inhibitor) was tested alongside similar compounds.
- Results showed enhanced antitumor effects compared to monotherapies, suggesting synergistic potential when used with other agents targeting the same pathways .
Eigenschaften
IUPAC Name |
6-methyl-4-[1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO4/c1-12-9-16(11-17(24)26-12)27-15-5-7-23(8-6-15)18(25)13-3-2-4-14(10-13)19(20,21)22/h2-4,9-11,15H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSZGCGUXVNTCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














